5-Hydroxy-2-methylbenzoic acid
Overview
Description
5-Hydroxy-2-methylbenzoic acid, also known as gentisic acid, is a phenolic acid with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fifth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
It is known that phenolic compounds, which include 5-hydroxy-2-methylbenzoic acid, often interact with proteins, enzymes, and cellular receptors, influencing various biochemical pathways .
Mode of Action
A study on a similar compound, 2-hydroxy-5-methoxybenzoic acid, suggests that it enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (maldi-ms)
Biochemical Pathways
Phenolic compounds are known to play a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with various cellular components, influencing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility might be affected by the pH of the environment . Additionally, temperature could influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes such as peroxidases and oxidases, which catalyze the oxidation of phenolic compounds. The interactions between this compound and these enzymes often result in the formation of reactive oxygen species, which can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways . These effects can lead to changes in cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activities. For instance, this compound can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its hydroxylation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its interactions with target biomolecules and its overall biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. For example, it can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is often regulated by targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the condensation of this compound with aqueous formaldehyde and hydrochloric acid. The reaction conditions, such as temperature, play a crucial role in determining the product. For instance, at room temperature, the reaction yields 3-hydroxy-6-methylphthalide, while at the boiling point, it produces the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the benzene ring.
Substitution: The hydroxyl and methyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic oxide, acetic acid, alkaline permanganate.
Reducing Agents: Common reducing agents used in organic chemistry.
Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
3-Hydroxy-6-methylphthalide: Formed under specific condensation conditions.
Lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid: Formed at higher temperatures during condensation reactions.
Scientific Research Applications
5-Hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
2-Hydroxy-5-methoxybenzoic acid:
3-Hydroxy-2-methylbenzoic acid: Differing in the position of the hydroxyl group.
4-Hydroxy-3-methylbenzoic acid: Another positional isomer with the hydroxyl group at the fourth position.
Uniqueness: 5-Hydroxy-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its phenolic structure and the presence of both hydroxyl and methyl groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-hydroxy-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOYQUNKXJQXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206489 | |
Record name | 5-Hydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-22-3 | |
Record name | 5-Hydroxy-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 578-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 578-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXY-2-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF6B38ZRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-Hydroxy-2-methylbenzoic acid reacts with formaldehyde under different conditions?
A1: The reaction of this compound with aqueous formaldehyde and hydrochloric acid yields different products depending on the reaction temperature. [] While the specific products are not detailed in the abstract, this highlights the reactivity of this compound and its potential to form various phthalide derivatives under different reaction conditions.
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